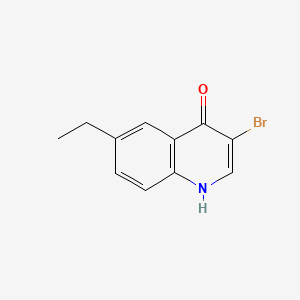

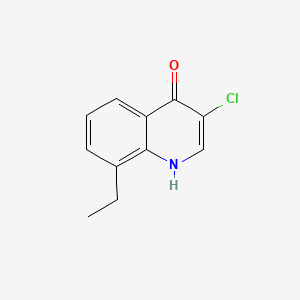

![molecular formula C10H12BrClN2 B598729 5-Bromo-1-propyl-1H-benzo[d]imidazole hydrochloride CAS No. 1199773-13-1](/img/structure/B598729.png)

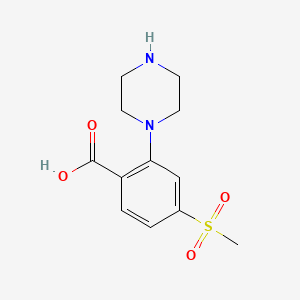

5-Bromo-1-propyl-1H-benzo[d]imidazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-1-propyl-1H-benzo[d]imidazole hydrochloride is a heterocyclic organic compound . It is a type of benzimidazole derivative .

Synthesis Analysis

The synthesis of 1H-benzo[d]imidazole derivatives involves the use of different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end . The solid residue was suspended in dichloromethane and to it triethylamine and piperazine dihydrochloride were added sequentially and the mixture was stirred for 3 hours .

Molecular Structure Analysis

Imidazole, the core structure of this compound, was first synthesized by Heinrich Debus in 1858. It was obtained by the reaction of glyoxal and formaldehyde in ammonia .

Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Scientific Research Applications

Therapeutic Potential of Benzimidazole and Imidazole Derivatives

Benzimidazole and imidazole derivatives are significant in medicinal chemistry due to their wide range of pharmacological properties. These compounds have been explored for their therapeutic potential across various domains, including antitumor, antimicrobial, and corrosion inhibition activities.

Antitumor Activity : Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, 4(5)-aminoimidazol-5(4)-carboxamide, 4-nitro-5-thioimidazole, and benzimidazole, have shown promising antitumor activities. Some of these compounds have advanced to preclinical testing stages, indicating their potential in cancer treatment (Iradyan et al., 2009).

Antimicrobial and Antifungal Applications : Imidazole compounds have been identified as key raw materials in the pharmaceutical industry for manufacturing anti-fungal drugs like ketoconazole and clotrimazole. Their use extends to the pesticide industry as intermediaries in the synthesis of some pesticides and insecticides, highlighting their importance in addressing microbial resistance (American Journal of IT and Applied Sciences Research, 2022).

Corrosion Inhibition : Imidazoline and its derivatives are extensively used as corrosion inhibitors due to their effective adsorption on metal surfaces, offering protection against corrosion in various environments. Their utility in the petroleum industry as corrosion inhibitors underscores their importance in industrial applications (Sriplai & Sombatmankhong, 2023).

Mechanism of Action

Target of Action

Benzimidazole compounds, a key heterocycle in therapeutic chemistry, are known to act as corrosion inhibitors for various metals .

Mode of Action

Benzimidazole derivatives, including 5-bromo-1-propyl-benzoimidazole hydrochloride, act as mixed type inhibitors. They exhibit a stronger inhibitive effect on the cathodic reaction than on the anodic one . This suggests that they may interact with their targets by forming a protective film on the metal surface, thereby reducing the rate of corrosion .

Biochemical Pathways

It is known that benzimidazole compounds can inhibit corrosion in extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .

Result of Action

As a corrosion inhibitor, it is likely to result in the protection of metal surfaces from corrosion, thereby preventing loss or contamination of the product, reduction in efficiency, increase of maintenance needs, plant shutdowns, and expensive overdesign .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-bromo-1-propyl-benzoimidazole hydrochloride. For instance, benzimidazoles are effective corrosion inhibitors for extremely aggressive, corrosive acidic media . Therefore, the pH of the environment could potentially influence the compound’s action and efficacy.

properties

IUPAC Name |

5-bromo-1-propylbenzimidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2.ClH/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13;/h3-4,6-7H,2,5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFBBZYKXVDVKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C=CC(=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682039 |

Source

|

| Record name | 5-Bromo-1-propyl-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1199773-13-1 |

Source

|

| Record name | 1H-Benzimidazole, 5-bromo-1-propyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-propyl-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

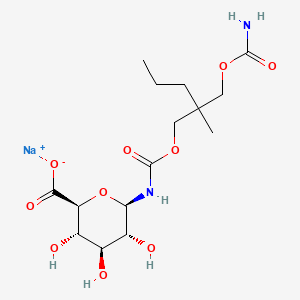

![7-Oxa-1-azaspiro[3.5]nonane](/img/structure/B598647.png)

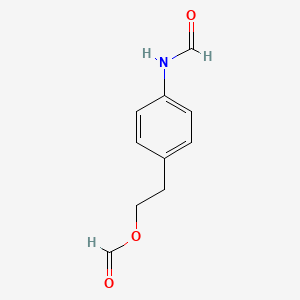

![(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B598650.png)

![4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine](/img/no-structure.png)

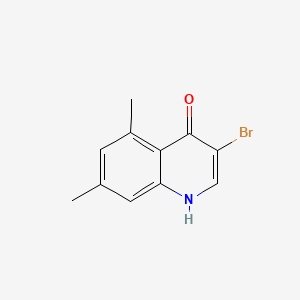

![2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B598661.png)